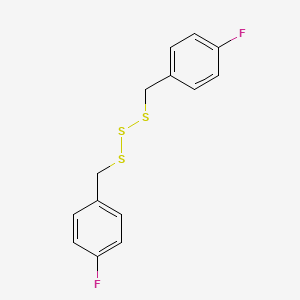

Fluorapacin

Übersicht

Beschreibung

Fluorapacin ist ein niedermolekulares Medikament, das für seine Antitumor-Eigenschaften bekannt ist. Es ist ein Tubulin-Inhibitor, d. h. es stört die Funktion von Tubulin, einem Protein, das für die Zellteilung unerlässlich ist. Diese Verbindung hat sich bei der Behandlung verschiedener Krebsarten, insbesondere des nicht-kleinzelligen Lungenkrebses, als vielversprechend erwiesen .

Wissenschaftliche Forschungsanwendungen

Fluorapacin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Trisulfid-Verknüpfungen in organischen Molekülen zu untersuchen.

Biologie: this compound wird verwendet, um die Rolle von Tubulin bei der Zellteilung und sein Potenzial als Ziel für Antitumor-Therapien zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Funktion von Tubulin hemmt, einem Protein, das für die Bildung von Mikrotubuli unerlässlich ist. Mikrotubuli sind essentiell für die Zellteilung, und durch die Störung ihrer Bildung stoppt this compound effektiv die Proliferation von Krebszellen. Die Verbindung bindet an das Tubulin-Protein und verhindert, dass es zu Mikrotubuli polymerisiert, was zu einem Zellzyklus-Arrest und Apoptose (programmierter Zelltod) in Krebszellen führt .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Fluorapacin primarily targets Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .

Mode of Action

This compound acts as a microtubule inhibitor . It binds to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Biochemical Pathways

cell division and apoptosis . By inhibiting tubulin, this compound disrupts the formation of the mitotic spindle necessary for cell division. This disruption can trigger cell cycle arrest and initiate programmed cell death or apoptosis .

Result of Action

The primary result of this compound’s action at the molecular and cellular level is the inhibition of cell division and induction of apoptosis in cancer cells . By disrupting microtubule dynamics, this compound prevents the proper formation of the mitotic spindle, leading to cell cycle arrest. This disruption can trigger apoptosis, leading to the death of the cancer cells .

Biochemische Analyse

Biochemical Properties

Fluorapacin interacts with various biomolecules in the body, primarily with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. This compound acts as a tubulin inhibitor , disrupting the normal function of microtubules, which are crucial for cell division and structure.

Cellular Effects

The primary cellular effect of this compound is its anti-tumor activity . By inhibiting tubulin, this compound disrupts the formation of the mitotic spindle during cell division. This disruption prevents cancer cells from dividing and proliferating, thereby inhibiting tumor growth.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with tubulin . As a tubulin inhibitor, this compound binds to the tubulin proteins, preventing them from polymerizing into microtubules. This inhibition disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. The disruption of this process leads to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells.

Vorbereitungsmethoden

Fluorapacin, auch bekannt als Bis(p-fluorbenzyl)trisulfid, kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Die Syntheseroute beinhaltet typischerweise die Reaktion von p-Fluorbenzylchlorid mit Natriumtrisulfid unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um die Bildung der Trisulfid-Verknüpfung zu erleichtern . Industrielle Produktionsverfahren für this compound beinhalten ähnliche Syntheserouten, werden aber für die großtechnische Produktion optimiert, wodurch eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet wird .

Analyse Chemischer Reaktionen

Fluorapacin unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden. Häufige Oxidationsmittel, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Thiolen reduziert werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Fluorapacin ist unter den Tubulin-Inhibitoren aufgrund seiner Trisulfid-Verknüpfung einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Zu den ähnlichen Verbindungen gehören:

Paclitaxel: Ein weiterer Tubulin-Inhibitor, der in der Krebstherapie eingesetzt wird, aber Mikrotubuli stabilisiert, anstatt ihre Bildung zu hemmen.

Vinblastin: Ein Tubulin-Inhibitor, der ebenfalls die Mikrotubuli-Bildung verhindert, aber eine andere chemische Struktur hat.

Die einzigartige Trisulfid-Verknüpfung von this compound und seine spezifische Bindung an Tubulin machen es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .

Eigenschaften

IUPAC Name |

1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOWUOOCXCXCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869811-23-4 | |

| Record name | Fluorapacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869811234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORAPACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T47NS4W7UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

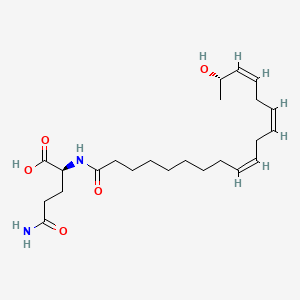

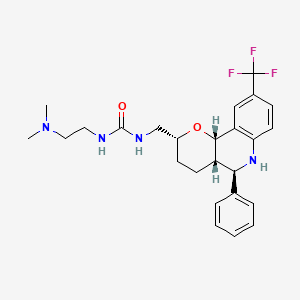

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)